PEG4 Linker Provides a Near-Rigid Spacer for Sterically Constrained PROTAC Ternary Complexes
In PROTAC design, linker length critically governs ternary complex formation and degradation efficiency. m-PEG4-CH2-aldehyde, with a four-unit ethylene glycol chain, acts as a 'near-rigid' spacer that constrains rotational freedom and enforces a well-defined end-to-end distance [1]. This is in contrast to longer homologs like PEG6 or PEG8, which introduce additional gauche conformations and flexibility, and shorter linkers like PEG2, which may not span the required inter-pocket distance [1]. The progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values [1].
| Evidence Dimension | Linker Flexibility and Conformational Constraint |
|---|---|
| Target Compound Data | PEG4 (4 ethylene glycol units): Near-rigid spacer, constrains rotational freedom, enforces well-defined distance |
| Comparator Or Baseline | PEG6 (6 units): Moderate flexibility; PEG8 (8 units): Extended flexibility, multiple ubiquitin-transfer-competent poses; PEG2 (2 units): May be too short to cross ternary interface without strain |
| Quantified Difference | Progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, correlating with lower cellular EC50 |
| Conditions | PROTAC ternary complex formation and cellular degradation assays |
Why This Matters
For targets with buried or sterically congested binding pockets, the near-rigid PEG4 spacer is often necessary to achieve productive ubiquitination without introducing excessive flexibility that can lead to off-target collisions or reduced degradation efficiency [1].
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article. Retrieved from https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
